molecular formula C7H3ClF2O2 B1486420 6-Chloro-2,3-difluorobenzoic acid CAS No. 887584-84-1

6-Chloro-2,3-difluorobenzoic acid

Cat. No. B1486420
M. Wt: 192.55 g/mol
InChI Key: MJWXJSUYTVBLJU-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It has an average mass of 192.547 Da and a monoisotopic mass of 191.978958 Da .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-difluorobenzoic acid consists of a benzene ring substituted with chlorine and fluorine atoms . The exact structural details, such as bond lengths and angles, are not provided in the available resources.


Physical And Chemical Properties Analysis

6-Chloro-2,3-difluorobenzoic acid is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-2,3-difluorobenzoic acid is a compound of interest in various synthetic and analytical chemistry research areas due to its unique structural characteristics, such as the presence of chloro and difluoro substituents on the benzoic acid moiety. Research on similar fluorinated benzoic acids has demonstrated their utility in synthesizing structurally diverse compounds and evaluating their properties. For example, the synthesis of 4-Chloro-2,5-difluorobenzoic acid through a method involving Sandmeyer reaction, bromination, and Grignard reaction highlights the potential routes for modifying such compounds, achieving high purity and yield under optimal conditions (Zhao Hao-yu, 2011).

In the realm of organometallic chemistry, compounds like 6-Chloro-2,3-difluorobenzoic acid provide structural opportunities for the regioflexible substitution of benzoic acid derivatives. This flexibility is crucial for the synthesis of complex organic molecules, offering pathways to explore new materials, catalysts, and therapeutic agents (M. Schlosser & C. Heiss, 2003).

Environmental and Analytical Applications

The study of fluorobenzoic acids, including compounds structurally related to 6-Chloro-2,3-difluorobenzoic acid, has found applications in environmental science, particularly in tracing water movement in porous media. The evaluation of fluorobenzoate tracers in surface soils, for instance, highlights the potential of these compounds in hydrological studies, indicating their behavior under various soil conditions and their interactions with organic matter (D. Jaynes, 1994).

Additionally, the determination of related compounds like 2-Chloro-4,5-difluorobenzoic acid and its impurities by liquid chromatography offers insights into the analytical methodologies suitable for assessing the purity and concentration of such chemicals in various matrices. These methodologies are vital for quality control in the pharmaceutical and agrochemical industries, where precise measurements of active ingredients and impurities are required (L. Elrod et al., 1993).

Safety And Hazards

6-Chloro-2,3-difluorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWXJSUYTVBLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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